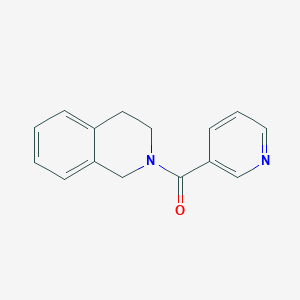

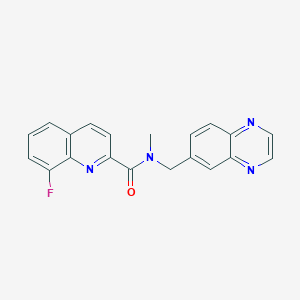

4-chloro-N-(2-furylmethyl)-3-(trifluoromethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- 4-chloro-N-(2-furylmethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex chemical compound. Research on similar compounds primarily focuses on their synthesis, molecular structure, and potential applications in various fields, including medicine and biochemistry.

Synthesis Analysis

- The synthesis of related compounds involves various chemical reactions, often under mild conditions, to yield products with specific properties. For instance, Xiao et al. (2013) discuss the incorporation of the (trifluoromethyl)thio group into the benzo[e][1,2]thiazine 1,1-dioxide scaffold, a process related to the synthesis of complex benzenesulfonamides (Xiao et al., 2013).

Molecular Structure Analysis

- The molecular structures of similar compounds are often characterized by extensive intra- and intermolecular hydrogen bonds, as noted by Siddiqui et al. (2008) in their study of carbamoylsulfonamide derivatives (Siddiqui et al., 2008).

Chemical Reactions and Properties

- Chemical properties of such compounds may involve reactivity with various reagents and participation in complex chemical reactions. For example, the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride forms a potent thiophile for activating thioglycosides, as demonstrated by Crich and Smith (2001) (Crich & Smith, 2001).

Physical Properties Analysis

- The physical properties of such compounds are typically analyzed through various spectroscopic and crystallographic methods, providing insights into their structure and behavior. Ceylan et al. (2015) conducted a detailed study on a sulfonamide compound, analyzing its structural and spectroscopic properties (Ceylan et al., 2015).

Chemical Properties Analysis

- Benzenesulfonamide compounds exhibit a range of chemical properties, including their ability to act as inhibitors in various biochemical processes. Nocentini et al. (2016) synthesized a series of benzenesulfonamide-containing compounds and explored their inhibitory effects on the carbonic anhydrase enzyme (Nocentini et al., 2016).

Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure

Research into compounds containing the benzenesulfonamide moiety, similar to 4-chloro-N-(2-furylmethyl)-3-(trifluoromethyl)benzenesulfonamide, has been diverse, focusing on their synthesis and potential applications in various fields. For instance, the study of novel 4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives has shown potential anticancer properties. These compounds were synthesized and evaluated in vitro for their antitumor activity against a panel of human tumor cell lines, demonstrating remarkable activity against several types, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines, at low micromolar levels (Sławiński et al., 2012).

Biological Applications and Antitumor Activity

Further extending the scope of research, benzenesulfonamide derivatives have been explored for their biological applications, particularly in the realm of cancer research. For example, the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as novel nonsteroidal progesterone receptor antagonists has been reported. These compounds play critical roles in various physiological systems, including the female reproductive system, making them candidates for clinical treatment of diseases like uterine leiomyoma, endometriosis, breast cancer, and some psychiatric disorders. Among the synthesized compounds, specific derivatives exhibited potent progesterone receptor-antagonistic activity, highlighting their potential as novel selective PR modulators (Yamada et al., 2016).

Carbonic Anhydrase Inhibition

The exploration of novel diamide-based benzenesulfonamides as selective inhibitors of carbonic anhydrase IX, an enzyme associated with tumor growth and metastasis, represents another significant application. These compounds demonstrated single-digit nanomolar inhibition potency against the target enzyme, offering a new avenue for the development of anticancer agents with improved selectivity and efficacy. Molecular docking studies and biological evaluations further supported their potential as therapeutic agents against renal cancer, underscoring the versatility of benzenesulfonamide derivatives in drug development (Abdelrahman et al., 2019).

Propiedades

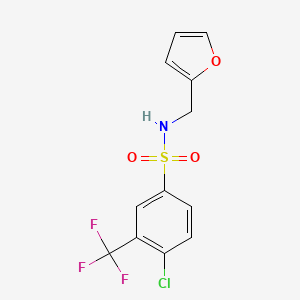

IUPAC Name |

4-chloro-N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClF3NO3S/c13-11-4-3-9(6-10(11)12(14,15)16)21(18,19)17-7-8-2-1-5-20-8/h1-6,17H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFXEQZHCDAESH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClF3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5546751.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5546756.png)

![3-[(4-chlorobenzylidene)amino]-8-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5546762.png)

![N-({(2S,4S)-4-fluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)pyrrolidine-1-carboxamide](/img/structure/B5546793.png)

![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5546800.png)

![5-(3,4-dimethoxyphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5546802.png)

![2-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5546809.png)

![1-[2-(dimethylamino)ethyl]-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5546819.png)

![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5546824.png)

![3-(benzyloxy)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]azetidine](/img/structure/B5546828.png)